molecular formula C12H11FN2O B8715730 1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile

1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile

Cat. No.: B8715730
M. Wt: 218.23 g/mol
InChI Key: OFMHJYKLFFRNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 6-position, a cyclohexane ring with a ketone group at the 4-position, and a nitrile group at the 1-position. Fluorinated compounds are known for their unique chemical properties, including increased stability and bioavailability, making them valuable in various scientific and industrial applications .

Mechanism of Action

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C12H11FN2O/c13-11-2-1-9(7-15-11)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2

InChI Key

OFMHJYKLFFRNFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CN=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Cyano-5-(6-fluoro-pyridin-3-yl)-2-hydroxy-cyclohex-1-enecarboxylic acid methyl ester (32 g crude, 0.11 mmol) in DMSO (110 mL) was added NaCl (7.78 g, 0.133 mol) and water (6.5 mL). The reaction mixture was heated at 160° C. for 3 h. It was cooled to room temperature and poured into water (300 mL). The aqueous layer was extracted with EtOAc (3×200 mL). The combined organic layer was washed with brine (300 mL), dried over sodium sulphate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient elution of between 10-25% EtOAc in petroleum ether) to give the title compound (12 g, 50% over two steps). 1H NMR (CDCl3 400 MHz): ppm 8.34 (d, J=2.4 Hz, 1H), 7.95-7.82 (m, 1H), 7.00-6.92 (m, 1H), 2.95-2.87 (m, 2H), 2.60-2.2. (m, 2H), 2.50-2.40 (m, 2H), 2.28-2.20 (m, 2H).
Name
5-Cyano-5-(6-fluoro-pyridin-3-yl)-2-hydroxy-cyclohex-1-enecarboxylic acid methyl ester
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
7.78 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
50%

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